3-(2-Chloro-4-methylphenoxy)pyrrolidine hydrochloride
Overview
Description
3-(2-Chloro-4-methylphenoxy)pyrrolidine hydrochloride is a chemical compound with the molecular formula C₁₀H₁₄ClNO·HCl. It is a derivative of pyrrolidine, a five-membered nitrogen-containing heterocycle, and is characterized by the presence of a chloro and methyl group on the benzene ring attached to the pyrrolidine ring.
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis typically begins with 2-chloro-4-methylphenol and pyrrolidine.
Reaction Conditions: The reaction involves nucleophilic substitution where the hydroxyl group of 2-chloro-4-methylphenol is substituted by pyrrolidine in the presence of a suitable base.
Industrial Production Methods: On an industrial scale, the reaction is carried out in a solvent such as dichloromethane or acetonitrile, under reflux conditions to ensure complete reaction.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions to form corresponding oxides.
Reduction: Reduction reactions can be performed to reduce the pyrrolidine ring.
Substitution: Substitution reactions are common, especially at the chloro and methyl positions on the benzene ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromic acid (H₂CrO₄).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) are used.
Substitution: Reagents like sodium hydroxide (NaOH) for nucleophilic substitution.
Major Products Formed:
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of reduced pyrrolidine derivatives.
Substitution: Formation of various substituted phenol derivatives.
Scientific Research Applications
3-(2-Chloro-4-methylphenoxy)pyrrolidine hydrochloride is used in various scientific research fields:
Chemistry: It serves as a building block in organic synthesis, particularly in the synthesis of pharmaceuticals and agrochemicals.
Biology: It is used in the study of enzyme inhibitors and receptor binding assays.
Medicine: The compound is investigated for its potential therapeutic properties, including its use as a precursor in drug development.
Industry: It is utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism by which 3-(2-Chloro-4-methylphenoxy)pyrrolidine hydrochloride exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The specific pathways involved depend on the biological context, but generally, the compound may inhibit or activate certain biochemical processes through binding to active sites or allosteric sites on target molecules.
Comparison with Similar Compounds
3-(2-Chloro-4-methylphenoxy)propan-1-amine
3-((2-Chloro-4-methylphenoxy)methyl)-4-methoxybenzaldehyde
Mecoprop
Uniqueness: 3-(2-Chloro-4-methylphenoxy)pyrrolidine hydrochloride is unique due to its pyrrolidine ring, which imparts different chemical and biological properties compared to the other listed compounds. Its nitrogen-containing heterocycle makes it particularly useful in pharmaceutical applications.
Properties
IUPAC Name |
3-(2-chloro-4-methylphenoxy)pyrrolidine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14ClNO.ClH/c1-8-2-3-11(10(12)6-8)14-9-4-5-13-7-9;/h2-3,6,9,13H,4-5,7H2,1H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FXKXVAXSBVNWRG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OC2CCNC2)Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15Cl2NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1219977-28-2 | |
Record name | Pyrrolidine, 3-(2-chloro-4-methylphenoxy)-, hydrochloride (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1219977-28-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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